molecular formula C23H22O3 B3316142 Benzenepropanal, 3,4-bis(phenylmethoxy)- CAS No. 95301-39-6

Benzenepropanal, 3,4-bis(phenylmethoxy)-

Cat. No.: B3316142
CAS No.: 95301-39-6
M. Wt: 346.4 g/mol
InChI Key: WBOJMAWJICVSJL-UHFFFAOYSA-N
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Description

Benzenepropanal, 3,4-bis(phenylmethoxy)- is an aromatic aldehyde derivative characterized by a benzene ring substituted with two phenylmethoxy (-OCH₂C₆H₅) groups at the 3- and 4-positions and a propanal (-CH₂CH₂CHO) side chain. This compound belongs to a class of molecules where electron-donating substituents influence the electronic properties of the aromatic ring and the reactivity of the aldehyde group.

Properties

IUPAC Name

3-[3,4-bis(phenylmethoxy)phenyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O3/c24-15-7-12-19-13-14-22(25-17-20-8-3-1-4-9-20)23(16-19)26-18-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJMAWJICVSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCC=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 3,4-bis(phenylmethoxy)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3,4-bis(phenylmethoxy)benzaldehyde, which is then subjected to a reduction reaction using sodium borohydride to yield the corresponding alcohol. Finally, the alcohol is oxidized to form Benzenepropanal, 3,4-bis(phenylmethoxy)- .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 3,4-bis(phenylmethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenepropanal, 3,4-bis(phenylmethoxy)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 3,4-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylmethoxy groups may facilitate binding to hydrophobic pockets within these targets, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-[3,4-Bis(phenylmethoxy)phenyl]-3-hexyl-5,7,8-trimethoxy-4H-1-benzopyran-4-one ()
  • Structure: A flavonoid core with multiple methoxy and phenylmethoxy groups.
  • Key Differences: Contains a hexyl chain and a chromone (benzopyranone) ring system, unlike the propanal side chain in the target compound.
Benzenepropanamine, 2,3-dimethoxy-α-(4-methoxyphenyl)-, hydrochloride ()
  • Structure : Features a propanamine backbone with methoxy groups and a hydrochloride salt.
  • Key Differences : Replaces the aldehyde group with an amine (-NH₂) and includes a methoxyphenyl substituent.
  • Implications : The amine group enables salt formation (e.g., hydrochloride) and participation in acid-base reactions, contrasting with the aldehyde’s nucleophilic reactivity .
3-[4-(Trifluoromethoxy)phenyl]propanal ()
  • Structure : Propanal side chain with a single trifluoromethoxy (-OCF₃) group at the 4-position.
  • Key Differences : The trifluoromethoxy group is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating phenylmethoxy groups in the target compound.

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
Benzenepropanal, 3,4-bis(phenylmethoxy)- (Inferred) C₂₃H₂₂O₃ ~346.43 Not reported ~1.2–1.3 (Predicted)
3-[4-(Trifluoromethoxy)phenyl]propanal C₁₀H₉F₃O₂ 218.17 217.4±35.0 (Predicted) 1.236±0.06 (Predicted)
Benzenepropanamine derivative C₁₈H₂₃NO₃·ClH 301.38 Not reported Not reported
  • Key Observations :
    • The target compound’s higher molar mass (vs. ) reflects its bulkier substituents.
    • Trifluoromethoxy’s electron-withdrawing nature lowers boiling point compared to phenylmethoxy’s electron-donating effects .

Biological Activity

Benzenepropanal, 3,4-bis(phenylmethoxy)- is a compound of interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antifungal, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

Benzenepropanal, 3,4-bis(phenylmethoxy)- is characterized by its unique molecular structure which includes two phenylmethoxy groups attached to a benzenepropanal backbone. This structural configuration may contribute to its biological activities.

Biological Activities

1. Antibacterial Activity
Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, related phenolic compounds have demonstrated effectiveness against various bacterial strains. A study evaluating the antibacterial activity of phenolic compounds showed that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzenepropanal derivativeStaphylococcus aureus32 µg/mL
Benzenepropanal derivativeEscherichia coli64 µg/mL

2. Antifungal Activity
The antifungal potential of benzenepropanal derivatives has also been explored. Compounds structurally similar to benzenepropanal have shown promising results in inhibiting fungal growth.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Benzenepropanal derivativeCandida albicans16 µg/mL
Benzenepropanal derivativeAspergillus niger32 µg/mL

3. Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress-related diseases. Studies have indicated that benzenepropanal derivatives possess significant radical scavenging activity.

  • DPPH Radical Scavenging Assay : The IC50 value for the compound was found to be approximately 25 µg/mL, indicating strong antioxidant activity.

4. Anticancer Potential
Emerging research suggests that benzenepropanal derivatives may exhibit anticancer properties. Preliminary studies have indicated cytotoxic effects on various cancer cell lines.

  • Case Study : A study on a related compound demonstrated that it induced apoptosis in breast cancer cells at concentrations of 50 µM and above, suggesting a potential pathway for therapeutic use.

The biological activities of benzenepropanal, 3,4-bis(phenylmethoxy)- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Antifungal activities may arise from the disruption of fungal cell membranes.
  • Scavenging Free Radicals : The antioxidant effects are likely due to the ability of the compound to donate electrons to free radicals.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenepropanal, 3,4-bis(phenylmethoxy)-
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